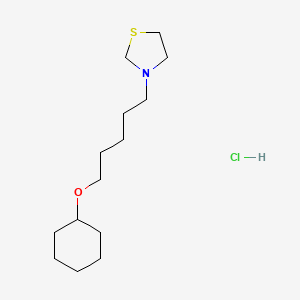
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is a chemical compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a cyclohexyloxypentyl group attached to the thiazolidine ring, and it is commonly used in its hydrochloride salt form for increased stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride typically involves the reaction of a thiazolidine derivative with a cyclohexyloxypentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the product through recrystallization or chromatography to remove any impurities and obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like potassium carbonate or sodium hydroxide in organic solvents are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyloxypentyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom, known for its diverse biological activities.
Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, used in various medicinal applications.
Uniqueness
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyloxypentyl group enhances its lipophilicity and stability, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38920-87-5 |
|---|---|
Fórmula molecular |
C14H28ClNOS |
Peso molecular |
293.9 g/mol |
Nombre IUPAC |
3-(5-cyclohexyloxypentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NOS.ClH/c1-3-7-14(8-4-1)16-11-6-2-5-9-15-10-12-17-13-15;/h14H,1-13H2;1H |
Clave InChI |
WZIANVLNLVQBRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCCCCCN2CCSC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


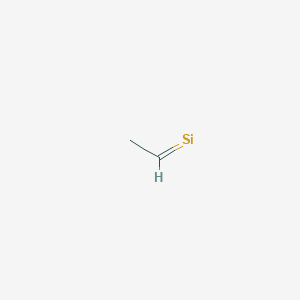
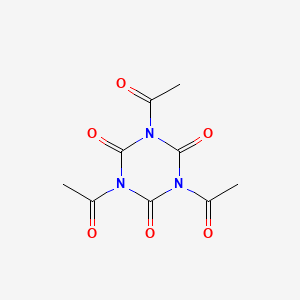
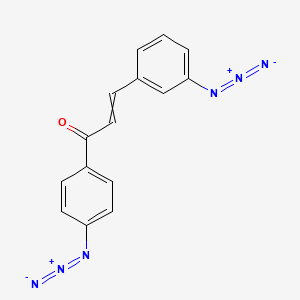
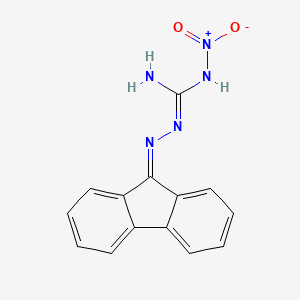
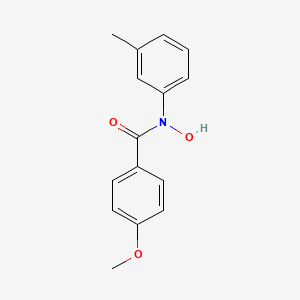
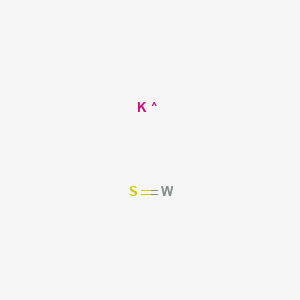
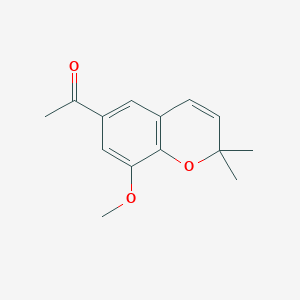
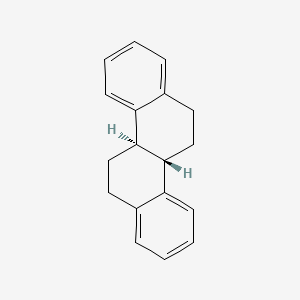
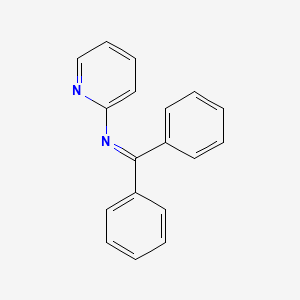

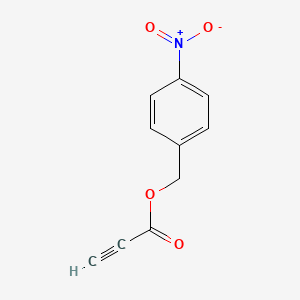
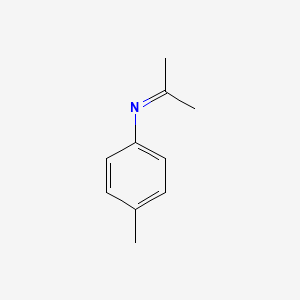
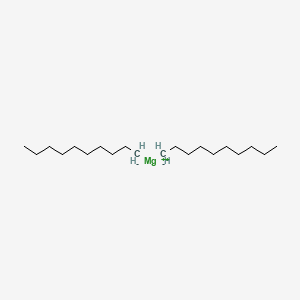
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
